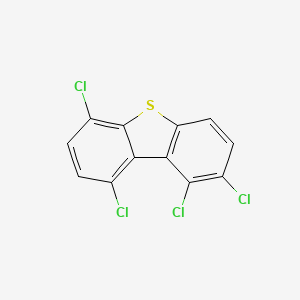
Dibenzothiophene, 1,2,6,9-tetrachloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzothiophene, 1,2,6,9-tetrachloro- is an organosulfur compound that consists of two benzene rings fused to a central thiophene ring, with chlorine atoms substituted at the 1, 2, 6, and 9 positions. This compound is a derivative of dibenzothiophene, which is known for its presence in fossil fuels and its role as a sulfur impurity in petroleum products .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibenzothiophene, 1,2,6,9-tetrachloro- can be synthesized through the chlorination of dibenzothiophene. The process involves the reaction of dibenzothiophene with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired positions .
Industrial Production Methods
Industrial production of dibenzothiophene, 1,2,6,9-tetrachloro- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The chlorination reaction is monitored to prevent over-chlorination and to ensure the selective substitution of chlorine atoms at the 1, 2, 6, and 9 positions .
Chemical Reactions Analysis
Types of Reactions
Dibenzothiophene, 1,2,6,9-tetrachloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: The chlorine atoms in dibenzothiophene, 1,2,6,9-tetrachloro- can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under mild to moderate conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted dibenzothiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of dibenzothiophene, 1,2,6,9-tetrachloro- involves its interaction with molecular targets and pathways related to sulfur metabolism. The compound can undergo oxidation and reduction reactions, leading to the formation of reactive intermediates that can interact with enzymes and other biomolecules. These interactions can affect various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Dibenzothiophene: The parent compound without chlorine substitutions.
Benzothiophene: A similar compound with a single benzene ring fused to a thiophene ring.
Dibenzofuran: A structurally similar compound with an oxygen atom instead of sulfur in the central ring.
Uniqueness
Dibenzothiophene, 1,2,6,9-tetrachloro- is unique due to its specific chlorine substitutions, which impart distinct chemical properties and reactivity. The presence of chlorine atoms enhances its electron-withdrawing effects, making it more reactive in certain chemical reactions compared to its non-chlorinated counterparts .
Properties
CAS No. |
134705-53-6 |
|---|---|
Molecular Formula |
C12H4Cl4S |
Molecular Weight |
322.0 g/mol |
IUPAC Name |
1,2,6,9-tetrachlorodibenzothiophene |
InChI |
InChI=1S/C12H4Cl4S/c13-5-1-2-7(15)12-9(5)10-8(17-12)4-3-6(14)11(10)16/h1-4H |
InChI Key |
HZLNREZBDGXXPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1SC3=C(C=CC(=C23)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















